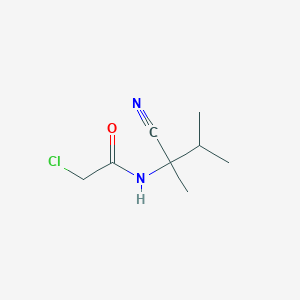

2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide

Description

Significance of Acetamide (B32628) Scaffolds in Synthetic Chemistry and Biological Probe Development

The acetamide scaffold is a fundamental structural motif in organic and medicinal chemistry. nih.gov Acetamide derivatives serve as crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. nih.gov In medicinal chemistry, the modification of acetamide backbones has led to the development of compounds with diverse biological activities. nih.govmdpi.com The amide bond is a key feature, and its strategic placement within a molecule can influence conformation and binding to biological targets. Recently, N-substituted acetamide derivatives have been identified as promising antagonists for receptors involved in inflammatory diseases, highlighting their continued relevance in drug discovery. acs.org The development of novel molecular scaffolds, such as those combining acetamides with other functional groups like sulfonamides, is an active area of research aimed at creating new therapeutic agents. mdpi.comresearchgate.net

Role of Halogenated Acetamides in Organic Transformations

Halogenated compounds are indispensable building blocks in organic synthesis. inter-chem.pl The introduction of a halogen atom, such as chlorine, can profoundly affect the biological activity of a molecule and is a common strategy in the design of pharmaceuticals and agrochemicals. acs.org Specifically, halogenated acetamides, like 2-chloroacetamide, are versatile reagents and intermediates. nist.govwikipedia.org The carbon-chlorine bond in 2-chloroacetamides provides a reactive site for nucleophilic substitution, making them valuable precursors for constructing more complex molecules. ijpsr.info Furthermore, the chloroacetamide group can act as a reactive electrophile, enabling it to form covalent bonds with biological targets. This property has been exploited in the screening of fragment libraries to identify new covalent inhibitors for protein-protein interactions, such as the TEAD-YAP1 interaction implicated in the Hippo signaling pathway. rsc.org

Importance of Cyano Group Functionality in Molecular Design

The cyano, or nitrile, group (-C≡N) is a versatile and influential functional group in molecular design. fiveable.menih.gov Its strong electron-withdrawing nature significantly impacts a molecule's polarity, dipole moment, and the acidity of adjacent protons. fiveable.me This property is leveraged in the design of various functional molecules. The nitrile moiety is present in over 70 approved drugs, used to treat a range of conditions from viral infections to cancer. nih.gov Beyond modulating the pharmacodynamic profile of a drug, the cyano group can also be incorporated to enhance pharmacokinetic properties, such as solubility. nih.gov Its linear geometry and ability to participate in various noncovalent interactions, including hydrogen bonds and dipolar coupling, make it a valuable tool in crystal engineering and the self-assembly of organic molecules. nih.govresearchgate.net In synthetic chemistry, the nitrile group is a precursor to a variety of other functional groups and is used in the synthesis of heterocyclic compounds. quimicaorganica.org

Contextualizing 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide within Contemporary Research Domains

While specific research applications for this compound are not extensively documented in peer-reviewed literature, its structure allows us to position it within several key research areas. The molecule combines a reactive chloroacetamide electrophile with a sterically hindered tertiary α-aminonitrile structure. This unique combination suggests its potential as a specialized chemical probe or a synthetic intermediate.

Compounds with similar features, such as 2-Chloro-N-(cyano-2-thienylmethyl)acetamide, serve as intermediates in the synthesis of fungicides. echemi.com This parallel suggests that this compound could be a precursor for creating novel agrochemicals or pharmaceuticals. The chloroacetamide moiety makes it a candidate for covalent modification of biological macromolecules, a strategy of growing interest in chemical biology and drug discovery. rsc.org The sterically encumbered nitrile group could influence its reactivity and selectivity compared to less substituted analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 730950-03-5 | echemi.comguidechem.comchemicalbook.com |

| Molecular Formula | C₈H₁₃ClN₂O | echemi.com |

| Molecular Weight | 188.65 g/mol | echemi.com |

| Exact Mass | 188.076742 g/mol | echemi.com |

| Synonyms | Acetamide, 2-chloro-N-(1-cyano-1,2-dimethylpropyl)-; 2-Chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide | echemi.com |

Research Rationale and Scope of Investigation for this compound

The rationale for investigating this compound stems from the distinct chemical functionalities it possesses. A primary area of inquiry would be its utility as a synthetic building block. Research could explore the differential reactivity of the chloroacetamide and nitrile groups, potentially allowing for sequential chemical transformations to build molecular complexity. The steric hindrance around the nitrile group, provided by the quaternary carbon center, could lead to unique reactivity or stability profiles that are advantageous in certain synthetic routes.

Another avenue of investigation is its potential as a covalent ligand or biological probe. The chloroacetamide group is a known "warhead" for covalent inhibition. rsc.org Studies could focus on its reactivity with nucleophilic amino acid residues (such as cysteine) in proteins. The scope would involve screening this compound against various biological targets to identify potential interactions and biological effects. The bulky N-substituent could confer selectivity for specific protein binding pockets. Such research would contribute to the expanding field of covalent drug discovery and the development of new chemical tools to study biological systems.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-6(2)8(3,5-10)11-7(12)4-9/h6H,4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHALIRAGKZTXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238270 | |

| Record name | 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730950-03-5 | |

| Record name | 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730950-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 1 Cyano 1,2 Dimethyl Propyl Acetamide

Reactivity of the Alpha-Chloroacetamide Moiety

The alpha-chloroacetamide group is the most reactive site in the molecule, primarily due to the presence of a good leaving group (chloride) on a carbon atom adjacent to a carbonyl group.

The carbon atom bonded to the chlorine atom is highly susceptible to nucleophilic attack. This is a result of the inductive effect of the adjacent electron-withdrawing carbonyl group and the chlorine atom itself, which polarizes the C-Cl bond, making the carbon atom electrophilic. The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net This general reactivity pattern is expected to hold for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide.

These reactions typically proceed via an S\N2 mechanism, where the nucleophile attacks the alpha-carbon, leading to the displacement of the chloride ion in a single concerted step. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. In the case of this compound, the bulky 1-cyano-1,2-dimethyl-propyl group attached to the amide nitrogen may exert some steric influence on the approach of the nucleophile.

| Nucleophile (Nu:) | Product | Reaction Type |

| RO⁻ (Alkoxide) | 2-Alkoxy-N-(1-cyano-1,2-dimethyl-propyl)-acetamide | Williamson Ether Synthesis |

| R₂NH (Amine) | 2-(Dialkylamino)-N-(1-cyano-1,2-dimethyl-propyl)-acetamide | Amination |

| RS⁻ (Thiolate) | 2-(Alkylthio)-N-(1-cyano-1,2-dimethyl-propyl)-acetamide | Thioetherification |

| CN⁻ (Cyanide) | 2,3-Dicyano-N-(1,2-dimethyl-propyl)-propionamide | Cyanation |

| N₃⁻ (Azide) | 2-Azido-N-(1-cyano-1,2-dimethyl-propyl)-acetamide | Azidation |

Table 1: Predicted Nucleophilic Substitution Reactions at the Alpha-Carbon. This table illustrates the expected products from the reaction of this compound with various nucleophiles, based on the general reactivity of alpha-chloroacetamides.

As established, the alpha-carbon of the chloroacetamide moiety is electrophilic. This allows this compound to act as an alkylating agent. It can react with a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond. The efficiency of the alkylation reaction will depend on the nucleophilicity of the attacking species and the reaction conditions. For instance, it can be used to alkylate carbanions, enolates, and other carbon nucleophiles in the synthesis of more complex molecular architectures.

However, the amide N-H proton is weakly acidic and can be removed by a strong base. The resulting amidate anion could potentially participate in intramolecular reactions, although the likelihood of such pathways would require specific geometric arrangements and reaction conditions. Furthermore, the nature of the substituent on the amide nitrogen can influence the reactivity of the alpha-chloro group through steric and electronic effects. The bulky tertiary alkyl group in this compound is likely to sterically hinder reactions at both the amide and the alpha-carbon.

Transformations Involving the Cyano Group

The cyano group (C≡N) is a versatile functional group, though generally less reactive than the alpha-chloroacetamide moiety under nucleophilic conditions. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. This addition leads to the formation of an intermediate imine anion, which upon hydrolysis can yield a ketone.

| Reagent | Intermediate | Final Product (after hydrolysis) |

| RMgX (Grignard Reagent) | Imine anion | Ketone |

| RLi (Organolithium) | Imine anion | Ketone |

| LiAlH₄ (Lithium Aluminum Hydride) | Amine | Primary Amine |

| H₂O/H⁺ or OH⁻ | Carboxylic Acid | Carboxylic Acid (hydrolysis) |

Table 2: Predicted Nucleophilic Addition Reactions to the Cyano Group. This table outlines the expected outcomes of reactions between the nitrile functionality of this compound and various nucleophilic reagents, based on general nitrile chemistry.

Hydrolysis of the nitrile group can occur under acidic or basic conditions to yield a carboxylic acid. This reaction proceeds via an intermediate amide. It is important to note that the alpha-chloroacetamide functionality may also be sensitive to these conditions. The significant steric hindrance around the cyano group, which is attached to a quaternary carbon, is expected to reduce its reactivity towards nucleophilic addition compared to less substituted nitriles.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, in [3+2] cycloadditions with azides, it can form tetrazoles. However, such reactions with unactivated nitriles often require harsh conditions or specific catalysts. The steric crowding around the cyano group in this compound would likely necessitate forcing conditions for any cycloaddition to occur, and such reactions may be outcompeted by reactions at the more accessible alpha-chloroacetamide site. There is no specific literature detailing cycloaddition reactions for this particular substituted cyano group.

Hydrolysis and Reduction Pathways of the Nitrile

The nitrile group (-C≡N) within this compound is a versatile functional group susceptible to both hydrolysis and reduction, yielding a range of important chemical structures. The reaction pathways are dictated by the reagents and conditions employed.

Hydrolysis: The hydrolysis of the nitrile function can proceed under either acidic or basic conditions to ultimately yield a carboxylic acid. libretexts.org The reaction typically proceeds via an intermediate amide. In the presence of acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water. libretexts.org Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting carboxamide can be isolated under mild conditions, or the reaction can be driven to completion to form the corresponding carboxylic acid with heat or stronger acidic/basic conditions.

Reduction: The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent used. libretexts.org

Reduction to Primary Amines: Powerful hydride-donating agents, such as Lithium aluminum hydride (LiAlH₄), are capable of fully reducing the nitrile to a primary amine. libretexts.orgorganic-chemistry.org This transformation occurs through the nucleophilic addition of two hydride equivalents to the nitrile carbon. libretexts.org A subsequent aqueous workup protonates the nitrogen intermediate to yield the primary amine. libretexts.org Other reagents like ammonia (B1221849) borane (B79455) have also been shown to reduce a wide range of nitriles to primary amines. organic-chemistry.org

Reduction to Aldehydes: To stop the reduction at the aldehyde oxidation state, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBALH) is commonly used for this purpose. libretexts.orgyoutube.com The reaction is typically performed at low temperatures (e.g., -78 °C) and involves the addition of a single hydride equivalent to the nitrile, forming an imine-aluminum complex. libretexts.org This intermediate is then hydrolyzed during acidic aqueous workup to produce the aldehyde. libretexts.orgyoutube.com

The expected products from these transformations of this compound are summarized in the table below.

| Reaction Type | Reagent(s) | Primary Product | Chemical Structure of Product |

|---|---|---|---|

| Acid/Base Hydrolysis (Complete) | H₃O⁺ or OH⁻, H₂O, Δ | 2-(1-carboxy-1,2-dimethylpropylamino)-2-oxoethyl chloride | Cl-CH₂-C(O)NH-C(CH₃)(COOH)-CH(CH₃)₂ |

| Reduction to Amine | 1) LiAlH₄; 2) H₂O | 2-Chloro-N-(1-(aminomethyl)-1,2-dimethylpropyl)acetamide | Cl-CH₂-C(O)NH-C(CH₃)(CH₂NH₂)-CH(CH₃)₂ |

| Reduction to Aldehyde | 1) DIBALH, -78 °C; 2) H₃O⁺ | 2-Chloro-N-(1-formyl-1,2-dimethylpropyl)acetamide | Cl-CH₂-C(O)NH-C(CH₃)(CHO)-CH(CH₃)₂ |

Mechanistic Studies of Intramolecular Cyclization and Rearrangements

The structure of this compound, featuring both an electrophilic nitrile carbon and a nucleophilic amide nitrogen, presents the potential for intramolecular reactions.

Intramolecular cyclization reactions involving cyano and amide or carbonyl groups are established methods for synthesizing heterocyclic compounds. nih.govresearchgate.netmdpi.com In the case of this compound, a base-catalyzed intramolecular cyclization is a plausible pathway. The amide nitrogen, upon deprotonation by a suitable base, could act as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This process, known as a Thorpe-Ziegler reaction, would result in the formation of a five-membered heterocyclic ring, specifically an iminopyrrolidinone derivative.

The regiospecificity of such cyclizations can be influenced by reaction conditions. For instance, studies on related β-oxonitriles have shown that basic conditions can facilitate intramolecular nitrile-anionic cyclization to form new rings. mdpi.com The presence of the chloroacetamide moiety also introduces another electrophilic site (the carbon bearing the chlorine), which could potentially compete in intramolecular processes, although cyclization involving the nitrile is often favored due to the proximity of the reacting groups.

The carbon atom attached to the cyano group, the methyl group, and the isopropyl group in this compound is a stereocenter. The stereochemical outcome of reactions involving this center is of significant interest.

Under basic conditions, there is a potential for epimerization at this chiral center. A strong base could abstract the proton alpha to the nitrile group, forming a planar carbanion (nitrile-stabilized anion). Subsequent reprotonation could occur from either face, leading to a racemic or diastereomeric mixture, depending on other stereocenters in the molecule.

Controlling the stereochemistry during reactions such as cyclization is a key synthetic challenge. The steric bulk of the adjacent isopropyl and methyl groups would likely play a significant role in directing the approach of external reagents or influencing the conformational preference of the molecule during a ring-closing reaction. Research on enzymatic radical cyclizations of other α-chloroacetamides has demonstrated that the enzyme's active site can control the substrate's conformation, thereby dictating the enantioselectivity of the cyclization. acs.org While non-enzymatic, similar principles of substrate control, where the inherent conformational biases of the molecule influence transition state stability, could lead to a degree of diastereoselectivity in cyclization or other reactions at the stereocenter.

Radical Reaction Pathways in Chloroacetamide Chemistry

The chloroacetamide functional group is a well-known precursor for generating radical intermediates, which can participate in a variety of synthetic transformations. nih.gov These reactions are often initiated by single-electron transfer.

Single-electron transfer (SET) is a common mechanism for initiating radical reactions from chloroacetamides. acs.orgresearchgate.net This process involves the transfer of a single electron from a donor species to the chloroacetamide molecule. libretexts.org Suitable electron donors can include metals high in the activity series (e.g., sodium, lithium) or transition metals. acs.orglibretexts.org More modern methods utilize photoredox catalysts that, upon irradiation with visible light, can act as potent single-electron reductants. nih.gov

The SET event typically involves the electron being accepted into the low-lying σ* antibonding orbital of the carbon-chlorine (C-Cl) bond. acs.org This results in the formation of a transient radical anion, which rapidly fragments through the mesolytic cleavage of the C-Cl bond to release a chloride ion and generate a carbon-centered radical. acs.org

Alternatively, enzymatic systems have been shown to catalyze reductive dehalogenations and cyclizations of α-chloroacetamides via SET mechanisms. acs.org In these biocatalytic systems, a flavin cofactor within the enzyme's active site can act as the single-electron reductant. acs.org

Nitrogen-centered radicals (NCRs) are highly reactive intermediates with significant applications in organic synthesis. acs.orgnih.gov While the initial SET to a chloroacetamide typically generates a carbon-centered radical, N-centered radicals (specifically amidyl radicals in this context) can be formed under certain conditions.

The generation of amidyl radicals from N-haloamides is a key step in reactions like the Hofmann-Löffler-Freytag (HLF) reaction, which is often initiated by light or a radical initiator. nih.gov In the context of this compound, while the chlorine is on the acetyl group rather than directly on the nitrogen, intramolecular hydrogen atom transfer (HAT) from the N-H bond to a transient carbon-centered radical could potentially lead to the formation of an N-centered radical.

Once formed, an amidyl radical is stabilized by delocalization of the unpaired electron onto the adjacent carbonyl oxygen atom, existing in resonance with an imidoyl radical. This delocalization is a key feature of their electronic structure and reactivity. researchgate.net Amidyl radicals are known to participate in various reactions, including addition to π-systems and cyclizations. acs.org The specific reactivity is influenced by the radical's philicity, with aminyl radicals being considered weakly nucleophilic. acs.org The generation and control of such reactive species within enzyme active sites is an emerging area of biocatalysis. nih.gov

| Radical Type | Generation Method | Key Characteristics |

|---|---|---|

| Carbon-Centered Radical (α-amido) | SET to C-Cl bond followed by fragmentation | Initial radical formed; can participate in cyclization or H-atom abstraction |

| Nitrogen-Centered Radical (Amidyl) | Intramolecular H-atom transfer; direct N-Cl cleavage (in N-chloroamides) | Stabilized by resonance with the adjacent carbonyl group; can undergo cyclization or intermolecular additions acs.orgresearchgate.net |

Oxidative Sulfonamidation and Halogenation Reactions of this compound

Detailed mechanistic investigations into the oxidative sulfonamidation and halogenation of this compound are not extensively documented in publicly available scientific literature. However, by examining the reactivity of analogous α-chloro amides and compounds with similar functional groups, a scientifically grounded projection of its chemical behavior in these reactions can be established.

Oxidative Sulfonamidation

Oxidative sulfonamidation typically involves the formation of a sulfonamide bond through an oxidative process. While direct oxidative sulfonamidation of an α-chloro amide is not a commonly reported transformation, the reactivity of the chloroacetamide moiety suggests potential pathways for indirect sulfonamidation. The chlorine atom on the α-carbon is a leaving group, making the compound susceptible to nucleophilic substitution. researchgate.net

One potential, albeit indirect, route could involve the initial substitution of the chlorine atom with a sulfur-containing nucleophile, such as a thiol, to form a thioether. Subsequent oxidation of the thioether to a sulfonyl chloride, followed by reaction with an amine, would yield the desired sulfonamide. A more direct approach, if feasible, would likely involve an oxidative coupling reaction. For instance, electrochemical methods have been developed for the oxidative coupling of thiols and amines to form sulfonamides, a process that proceeds through the formation of disulfide and sulfenamide (B3320178) intermediates. nih.govacs.org

Table 1: Hypothetical Reaction Conditions for Analogous Oxidative Sulfonamidation

| Reaction Step | Reagents and Conditions | Potential Intermediate/Product |

| Nucleophilic Substitution | Thiol (R-SH), Base (e.g., NaH), Solvent (e.g., THF) | 2-(Alkylthio)-N-(1-cyano-1,2-dimethyl-propyl)-acetamide |

| Oxidation to Sulfonyl Chloride | Oxidizing agent (e.g., Cl2, H2O) | 2-(Chlorosulfonyl)-N-(1-cyano-1,2-dimethyl-propyl)-acetamide |

| Amination | Amine (R'-NH2), Base (e.g., Pyridine) | N-(1-cyano-1,2-dimethyl-propyl)-2-(N'-alkyl/aryl-sulfonamido)-acetamide |

This table presents a hypothetical reaction sequence based on established organic synthesis principles, as direct experimental data for this compound is not available.

Halogenation Reactions

The halogenation of this compound would likely target the α-carbon, which is activated by the adjacent carbonyl and cyano groups. However, this position is already substituted with a chlorine atom. Further halogenation at this site is unlikely unless a more reactive halogen is introduced under forcing conditions, which could lead to a halogen exchange reaction.

A more plausible site for halogenation would be one of the methyl groups of the propyl substituent, provided suitable reaction conditions are employed. Free-radical halogenation, for instance, could lead to the substitution of a hydrogen atom on one of the methyl groups. The selectivity of this reaction would depend on the stability of the resulting radical intermediate.

Alternatively, if the reaction conditions were to favor the formation of an enolate, halogenation could potentially occur at the γ-position (the carbon of the isopropyl group). The acidity of the protons at this position would be a determining factor. The halogenation of carbonyl compounds is a well-established reaction that can proceed under either acidic or basic conditions. libretexts.org In acidic media, the reaction proceeds through an enol intermediate, while in basic media, an enolate is formed. libretexts.org

Table 2: Potential Halogenation Reactions and Conditions Based on Analogous Systems

| Type of Halogenation | Reagents and Conditions | Potential Product |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl4) | 2-Chloro-N-(1-cyano-1,2-dimethyl-2-bromo-propyl)-acetamide |

| Electrophilic Halogenation (via enol) | Br2, Acetic Acid | Potential for bromination at the γ-position of the propyl group |

| Electrophilic Halogenation (via enolate) | Br2, Base (e.g., NaOH) | Potential for bromination at the γ-position of the propyl group |

This table outlines potential halogenation pathways based on the reactivity of similar organic compounds, as specific studies on this compound are not found in the reviewed literature.

Spectroscopic and Advanced Analytical Methodologies in Research on 2 Chloro N 1 Cyano 1,2 Dimethyl Propyl Acetamide

Vibrational Spectroscopy for Functional Group Elucidation (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a primary tool for the identification of functional groups within a molecule. These methods probe the vibrational and rotational modes of bonds, which are characteristic of specific chemical moieties.

In the analysis of 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide, FTIR spectroscopy is expected to reveal several key absorption bands. The secondary amide group will produce a distinct N-H stretching vibration, typically observed in the range of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the amide, a strong and sharp peak, is anticipated around 1670-1640 cm⁻¹. Furthermore, the C-N stretching and N-H bending vibrations of the amide linkage would appear in the 1550-1510 cm⁻¹ and 1450-1400 cm⁻¹ regions, respectively. The presence of the nitrile (C≡N) group, though a weaker absorption, would be indicated by a sharp band in the 2260-2240 cm⁻¹ region. The aliphatic C-H stretching vibrations from the dimethylpropyl and chloroacetyl groups are expected between 3000-2850 cm⁻¹. A significant band corresponding to the C-Cl stretching vibration is also anticipated in the fingerprint region, typically between 800-600 cm⁻¹. ijpsr.inforesearchgate.net

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the polar carbonyl group will show a strong band, non-polar and symmetric bonds often produce more intense Raman signals. Therefore, the C-C backbone and the nitrile group are expected to be well-resolved in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman-active and can aid in a more complete vibrational assignment when used in conjunction with FTIR data.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3100 |

| Amide (C=O) | Stretching | 1670 - 1640 |

| Amide (N-H) | Bending | 1550 - 1510 |

| Amide (C-N) | Stretching | 1450 - 1400 |

| Nitrile (C≡N) | Stretching | 2260 - 2240 |

| Aliphatic (C-H) | Stretching | 3000 - 2850 |

| Chloroalkyl (C-Cl) | Stretching | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

The ¹H NMR spectrum of this compound would provide a wealth of information. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The two protons of the chloromethyl (Cl-CH₂) group are expected to resonate as a singlet in the range of δ 4.0-4.5 ppm. The isopropyl methyl groups would likely appear as two distinct doublets due to coupling with the adjacent methine proton, while the methyl group attached to the quaternary carbon would be a singlet. The methine proton of the isopropyl group would present as a multiplet.

The ¹³C NMR spectrum would complement the proton data by identifying each unique carbon environment. The carbonyl carbon of the amide is expected to have a chemical shift in the range of δ 160-170 ppm. The carbon of the nitrile group would resonate around δ 115-125 ppm. The carbon of the chloromethyl group (Cl-CH₂) would appear at approximately δ 40-50 ppm. The quaternary carbon bonded to the cyano and methyl groups, along with the other aliphatic carbons of the dimethylpropyl moiety, would have distinct signals in the upfield region of the spectrum.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Amide (N-H) | Variable (broad singlet) |

| ¹H | Chloromethyl (Cl-CH₂) | 4.0 - 4.5 (singlet) |

| ¹³C | Amide (C=O) | 160 - 170 |

| ¹³C | Nitrile (C≡N) | 115 - 125 |

| ¹³C | Chloromethyl (Cl-CH₂) | 40 - 50 |

Due to the presence of a stereocenter at the quaternary carbon and potential for rotational isomers (rotamers) around the amide bond, advanced NMR techniques are invaluable. 2D-NMR experiments such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the dimethylpropyl group. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for an unambiguous assignment of all ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the stereochemistry and preferred conformation in solution. NOESY experiments detect through-space interactions between protons that are in close proximity. This can reveal the relative orientation of the substituents around the stereocenter and provide information on the rotational barriers and preferred conformations around the amide C-N bond.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When coupled with Gas Chromatography (GC-MS), it also provides information on the purity of the sample.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion under electron ionization would likely proceed through several predictable pathways. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the chloromethyl radical (•CH₂Cl) or the formation of a chloromethyl ketene. Cleavage of the N-C bond could result in the formation of an acylium ion [ClCH₂CO]⁺ and the radical cation of the N-substituted fragment. Another prominent fragmentation pathway for amides is the McLafferty rearrangement, if a gamma-hydrogen is available for abstraction, though this may be less favored in this particular structure. The fragmentation will also likely involve the loss of the cyano group or parts of the alkyl chain. concordia.ca

| Process | Expected Fragment Ion | Significance |

|---|---|---|

| Molecular Ion | [C₈H₁₃ClN₂O]⁺ | Confirms molecular weight |

| Isotope Peak | [C₈H₁₃³⁷ClN₂O]⁺ | Confirms presence of chlorine |

| Alpha-Cleavage | [M - CH₂Cl]⁺ | Fragmentation at carbonyl |

| N-C Cleavage | [ClCH₂CO]⁺ | Formation of acylium ion |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing a definitive three-dimensional model of the molecule.

For this compound, a single-crystal X-ray diffraction study would confirm the connectivity and stereochemistry. It would also reveal the conformation of the molecule in the crystal lattice, including the planarity of the amide group and the orientation of the substituents. Furthermore, the analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding between the amide N-H and the carbonyl oxygen of neighboring molecules, which can significantly influence the physical properties of the compound. Based on related structures, it is expected that the amide group will be largely planar and that intermolecular N-H···O=C hydrogen bonds will be a key feature of the crystal packing. nih.gov

| Parameter | Expected Information |

|---|---|

| Crystal System | Defines the symmetry of the unit cell |

| Space Group | Describes the symmetry elements within the crystal |

| Unit Cell Dimensions | Provides the size and shape of the unit cell |

| Bond Lengths & Angles | Confirms covalent structure and identifies any strain |

| Torsion Angles | Defines the conformation of the molecule |

| Intermolecular Interactions | Reveals hydrogen bonding and other packing forces |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the conversion of starting materials to products during the synthesis of this compound. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the disappearance of reactant spots and the appearance of a new product spot can be visualized, often under UV light. nih.govlibretexts.orgrochester.edu

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for the quantitative assessment of purity. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for analyzing the compound. sielc.comsigmaaldrich.com The retention time of the compound would be characteristic under specific conditions, and the area of the peak would be proportional to its concentration, allowing for a precise determination of its purity.

| Technique | Application | Typical Conditions |

|---|---|---|

| TLC | Reaction Monitoring | Silica gel plate; Eluent: Hexane/Ethyl Acetate mixture |

| HPLC | Purity Assessment | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water gradient |

Computational and Theoretical Investigations of 2 Chloro N 1 Cyano 1,2 Dimethyl Propyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of electronic and geometric characteristics. For 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide, these calculations can elucidate its stability, reactivity, and spectroscopic properties.

Energy Minimization and Conformational Analysis

The first step in a computational study is often to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. This is crucial as the conformation of a molecule dictates its physical and chemical properties. For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational analysis is necessary to identify all low-energy isomers.

Computational methods like Density Functional Theory (DFT) are well-suited for this purpose. nih.gov By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. The conformations corresponding to the lowest energy points on this surface are the most likely to be observed experimentally.

Table 1: Representative Conformational Analysis Data

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 (Global Minimum) |

| 240 | 3.8 |

| 300 | 1.5 |

Note: This table represents a hypothetical energy profile for a single rotatable bond in this compound, illustrating the concept of identifying the global minimum.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov

For this compound, a HOMO-LUMO analysis can pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. This information is invaluable for predicting its reaction mechanisms and potential interactions with biological targets. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are illustrative and represent typical energies for a molecule of this type. The actual values would be determined through specific quantum chemical calculations.

Transition State Calculations for Reaction Mechanisms

To understand how this compound participates in chemical reactions, it is necessary to study the transition states of those reactions. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

Quantum chemical methods can be used to locate and characterize transition states, providing a detailed picture of the reaction mechanism at the molecular level. This includes identifying the bonds that are breaking and forming, as well as calculating the activation energy of the reaction. For instance, understanding the mechanism of its synthesis or degradation would be possible through these calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space in a simulated environment that can include solvent molecules. mdpi.com

For this compound, an MD simulation can reveal how the molecule flexes, bends, and rotates at a given temperature. This is particularly important for understanding how it might interact with a biological receptor, as both the ligand and the receptor are flexible entities. The simulation can identify the most populated conformational clusters, providing a more realistic picture of the molecule's behavior in solution.

Docking and Molecular Modeling Studies of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. researchgate.net This is a critical tool in drug discovery and design.

Ligand-Target Binding Prediction (In Silico)

In silico ligand-target binding prediction, or molecular docking, can be used to investigate the potential interactions of this compound with various biological targets, such as enzymes or receptors. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score" that estimates the binding affinity. mdpi.com

The docking results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding. nih.gov This information can be used to predict whether the compound is likely to be an inhibitor or activator of the target and to guide the design of more potent analogs.

Table 3: Representative Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.2 | Lys72, Glu91, Phe327 |

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355, Ser530 |

| HIV Protease | -9.1 | Asp25, Ile50, Gly48' |

Note: This table provides hypothetical docking scores and interacting residues for this compound with different protein targets to illustrate the type of data generated from such a study.

Pharmacophore Modeling for Related Structures

Pharmacophore modeling is a crucial computational technique in drug discovery and design, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, valuable insights can be gleaned by examining pharmacophore models of structurally related compounds. These related structures share key chemical moieties, such as the chloroacetamide group, the α-amino nitrile core, and the cyano group, which are known to be important for various biological activities. nih.govresearchgate.netresearchgate.net

Analysis of related compounds reveals several key pharmacophoric features that are likely relevant to the biological activity of this compound. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable groups.

A generalized pharmacophore model for related chloroacetamide and α-amino nitrile derivatives can be constructed based on common structural features and their known interactions with biological targets. The primary components of such a model would likely include:

A Hydrogen Bond Acceptor: This is a critical feature, often represented by the oxygen atom of the acetamide (B32628) carbonyl group and the nitrogen atom of the cyano group. researchgate.netnih.gov The ability of the nitrile group to form hydrogen bonds is a recognized factor in the activity of many pharmaceuticals. researchgate.net

A Hydrogen Bond Donor: The N-H group of the acetamide linkage can act as a hydrogen bond donor, contributing to the binding affinity of the molecule to its target.

Hydrophobic Features: The dimethylpropyl group and the alkyl chain of the chloroacetamide moiety contribute to the lipophilicity of the molecule. nih.gov Hydrophobic interactions are often crucial for the proper orientation of a ligand within the binding pocket of a receptor. Quantitative Structure-Activity Relationship (QSAR) studies on chloroacetamide herbicides have indicated that hydrophobicity is a significant factor affecting their biological activity. jlu.edu.cn

An Electrophilic Center: The carbon atom attached to the chlorine atom in the chloroacetamide group acts as an electrophilic center, capable of forming covalent bonds with nucleophilic residues in biological targets, a mechanism associated with the herbicidal activity of this class of compounds. researchgate.net

The table below summarizes the key pharmacophoric features identified from the analysis of structures related to this compound.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Role in Biological Activity |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Cyano Nitrogen | Interaction with receptor sites through hydrogen bonding. researchgate.netnih.gov |

| Hydrogen Bond Donor | Amide N-H | Formation of hydrogen bonds with target proteins. |

| Hydrophobic Region | Dimethylpropyl group, Chloroalkyl chain | Enhancing binding affinity through hydrophobic interactions. nih.govjlu.edu.cn |

| Electrophilic Center | α-Carbon of Chloroacetamide | Covalent bond formation with biological nucleophiles. researchgate.net |

The spatial arrangement of these features is critical for effective interaction with a biological target. For instance, in many inhibitors, the distance and geometry between hydrogen bond donors/acceptors and hydrophobic centers are finely tuned to complement the active site of the target enzyme or receptor. nih.gov N-acylated α-aminonitriles, a class to which the subject compound belongs, are recognized as inhibitors of serine and cysteine proteases, where the nitrile group can play a role in the inhibitory mechanism. acs.org

Applications of 2 Chloro N 1 Cyano 1,2 Dimethyl Propyl Acetamide in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

The chloroacetamide moiety within 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide serves as a potent electrophilic site, rendering the compound an excellent building block for the elaboration of more complex molecular structures. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities, including amines, thiols, and carbanions, thereby enabling the assembly of intricate molecular frameworks.

For instance, in the synthesis of pharmacologically relevant scaffolds, the chloroacetamide unit can undergo nucleophilic substitution with various amines or anilines to forge new carbon-nitrogen bonds. This reaction is fundamental in the construction of precursors for biologically active compounds. The general scheme for such a transformation is depicted below:

Table 1: General Nucleophilic Substitution Reactions

| Reactant A | Reactant B (Nucleophile) | Product |

|---|---|---|

| This compound | Primary/Secondary Amine | N-(1-cyano-1,2-dimethyl-propyl)-2-(amino)-acetamide derivative |

| This compound | Thiol | N-(1-cyano-1,2-dimethyl-propyl)-2-(thio)-acetamide derivative |

The presence of the tertiary cyano group adds another layer of synthetic potential, although its reactivity is tempered by steric hindrance. Under specific conditions, this group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular diversification.

Employment in Cascade Reactions and Multicomponent Syntheses

While specific examples involving this compound in cascade or multicomponent reactions (MCRs) are not extensively documented, its bifunctional nature—possessing both an electrophilic chloroacetyl group and a nitrile moiety—suggests its potential utility in such transformations. MCRs, where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy.

A hypothetical multicomponent reaction could involve the initial reaction of the chloroacetamide with a nucleophile, followed by an intramolecular cyclization involving the nitrile group. For example, a reaction with a dinucleophile could lead to the formation of a heterocyclic ring in a single step. Cyanoacetic acid derivatives are known starting materials for a variety of MCRs, and it is plausible that N-substituted cyanoacetamides could also participate in these reactions google.com. The development of such protocols would significantly expand the synthetic utility of this compound.

Precursor for Heterocyclic Compound Synthesis

The reactive functionalities within this compound make it a promising precursor for the synthesis of a variety of heterocyclic compounds. The α-chloroamide and nitrile groups can participate in cyclization reactions to form rings containing nitrogen, sulfur, and other heteroatoms.

The synthesis of thiazole (B1198619) rings often involves the reaction of an α-halocarbonyl compound with a thioamide (Hantzsch thiazole synthesis). In this context, this compound could react with a thioamide to form a 2,4-disubstituted thiazole. The general reaction is as follows:

Table 2: Hypothetical Thiazole Synthesis

| Reactant A | Reactant B | Product |

|---|

Similarly, thiophene (B33073) derivatives can be synthesized through various routes, one of which is the Gewald reaction, involving a carbonyl compound, a cyanoacetic ester, and elemental sulfur. While not a direct application of the title compound, its structural motifs are found in precursors for thiophene synthesis. For example, related 2-chloro-N-(substituted phenyl)acetamides are used to synthesize novel thiophene compounds impactfactor.org. A plausible, though currently unreported, route could involve the reaction of this compound with a sulfur nucleophile and a suitable cyclization partner.

The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While this compound does not fit this precursor profile directly, its nitrile group could potentially be transformed into a functionality that participates in pyrazole (B372694) ring formation. For instance, hydrolysis of the nitrile to a carboxylic acid derivative followed by further synthetic steps could lead to a suitable precursor. The synthesis of pyrazole derivatives from various starting materials is a well-established area of research researchgate.netchim.itnih.gov.

Pyridine (B92270) synthesis can be achieved through multicomponent reactions, such as the Hantzsch pyridine synthesis, which often utilizes β-ketoesters and aldehydes. N-alkyl-2-cyanoacetamides have been used in three-component reactions with aldehydes and malononitrile (B47326) to produce highly functionalized pyridines mdpi.com. This suggests a potential, albeit indirect, pathway where this compound could be modified to participate in similar synthetic strategies for pyridine ring construction.

Role in the Synthesis of Specific Advanced Intermediates

The reactivity of the chloroacetyl group is key to the role of this compound in synthesizing advanced intermediates. For example, 2-chloro-N-(substituted)-acetamides are known to react with various nucleophiles to create intermediates for more complex targets. A documented example involves the reaction of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide with a potassium thiolate to generate a more complex molecule containing a thiadiazole ring system mdpi.com. This highlights the utility of the chloroacetamide moiety in linking different molecular fragments.

Based on this precedent, this compound can be envisioned as a valuable intermediate for the synthesis of a variety of complex structures. The general strategy involves using the chloroacetyl group as a handle to attach the N-(1-cyano-1,2-dimethyl-propyl)acetamide moiety to other molecules, thereby creating advanced intermediates for drug discovery and materials science.

Table 3: Potential Advanced Intermediates from this compound

| Nucleophilic Substrate | Resulting Intermediate Class | Potential Application |

|---|---|---|

| Aminothiazole | Thiazolyl-acetamide derivative | Pharmaceutical synthesis |

| Substituted Phenol | Phenoxy-acetamide derivative | Agrochemical synthesis |

Future Research Directions and Contemporary Challenges

Development of More Sustainable Synthetic Routes

The traditional synthesis of acetamides often involves harsh conditions and the use of stoichiometric amounts of activating reagents, leading to significant waste generation. acs.org A key area of future research for 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide will be the development of more sustainable and greener synthetic methodologies.

One promising avenue is the adoption of biocatalysis . The use of enzymes, such as lipases or engineered amide bond synthetases, for amide bond formation is gaining traction. rsc.orgresearchgate.net These biocatalytic methods operate under mild aqueous conditions, reducing the need for harsh solvents and reagents. acs.org Research could focus on identifying or engineering enzymes that can accommodate the sterically hindered amine precursor of the target molecule. The ATP-dependence of some of these enzymes presents a challenge, often requiring sophisticated ATP recycling systems for cost-effective implementation on a larger scale. rsc.orgsemanticscholar.org

Flow chemistry represents another significant step towards more sustainable synthesis. nih.gov Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and higher space-time yields. researchgate.netrsc.org For the synthesis of this compound, a flow-based approach could enable the efficient and safe handling of potentially hazardous intermediates and reagents. acs.org The transition from batch to continuous manufacturing, however, requires significant investment in specialized equipment and process optimization. nih.gov

Exploration of Novel Reaction Pathways and Catalysis

Beyond traditional methods, the exploration of novel reaction pathways and catalytic systems is crucial for advancing the synthesis of complex acetamides. Photocatalysis , which utilizes visible light to drive chemical reactions, has emerged as a powerful tool for amide synthesis under mild conditions. acs.orgrsc.org This approach can enable the activation of carboxylic acids or amines through single electron transfer (SET) processes, avoiding the need for conventional coupling agents. rsc.orgnih.gov Future research could investigate photocatalytic routes to form the amide bond in this compound, potentially leading to more efficient and environmentally benign processes. acs.org

The development of novel metal-based and organocatalysts also holds significant promise. For instance, catalytic amidation using boron-based catalysts has shown efficiency under mild conditions. researchgate.net Acetic acid itself has been demonstrated as a simple and inexpensive catalyst for the N-acylation of amines using esters as the acyl source. rsc.org Investigating such minimalist catalytic systems for the synthesis of the target molecule could lead to more atom-economical and cost-effective production methods.

Expanding the Scope of Derivatization for Functional Diversification

The functional groups present in this compound—a chloroacetamide and a quaternary α-amino nitrile—offer multiple handles for derivatization, allowing for the exploration of a wider chemical space and the potential discovery of novel biological activities. The chloroacetamide moiety is particularly susceptible to nucleophilic substitution, enabling the introduction of a diverse range of functional groups.

Future research will likely focus on developing selective derivatization strategies. For instance, site-selective functionalization of the amide group itself, a challenging but increasingly feasible transformation, could lead to novel molecular architectures. nih.govacs.org The nitrile group, a versatile functional handle, can be transformed into various other functionalities, such as carboxylic acids, amines, and heterocycles, further expanding the possibilities for creating a library of derivatives. indigoinstruments.com The application of click chemistry principles could also streamline the derivatization process, allowing for the rapid and efficient generation of new analogues.

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods, particularly Density Functional Theory (DFT) , are becoming indispensable tools in modern chemical research. nih.govtandfonline.com For this compound, DFT calculations can provide deep insights into its electronic structure, reactivity, and potential reaction mechanisms. nih.govresearchgate.net

Predictive modeling can be employed to:

Elucidate Reaction Pathways: By calculating the energy profiles of different synthetic routes, computational models can help identify the most thermodynamically and kinetically favorable pathways, guiding experimental efforts towards more efficient syntheses.

Understand Reactivity: Fukui function analysis, within the framework of DFT, can predict the local reactivity of different atomic sites within the molecule, aiding in the design of selective derivatization strategies. nih.gov

Predict Molecular Properties: Computational tools can estimate various physicochemical and biological properties of the molecule and its derivatives, helping to prioritize compounds for synthesis and biological screening. core.ac.ukresearchgate.net

The accuracy of these predictions is highly dependent on the chosen computational model and can be computationally expensive, representing a key challenge in their application.

Integration with Automated Synthesis and High-Throughput Screening in Chemical Research

The integration of automated synthesis platforms with high-throughput screening (HTS) is revolutionizing the pace of drug discovery and materials science. nih.govcognit.ca For a molecule like this compound, this integrated approach can significantly accelerate the exploration of its chemical space and the identification of derivatives with desired properties.

Data Tables

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

| Methodology | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established, versatile | Use of harsh reagents, significant waste generation, scalability issues |

| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly rsc.orgresearchgate.net | Enzyme stability and substrate scope, cost of cofactors (e.g., ATP) rsc.orgsemanticscholar.org |

| Flow Chemistry | Enhanced safety and control, high space-time yields, ease of scale-up researchgate.netrsc.org | Initial investment in specialized equipment, potential for clogging nih.gov |

| Photocatalysis | Mild reaction conditions, activation of unreactive bonds, sustainable acs.orgrsc.org | Substrate scope limitations, requirement for specialized photoreactors |

Table 2: Key Technologies in Modern Chemical Research for this compound

| Technology | Application | Potential Impact |

| Density Functional Theory (DFT) | Predicting reactivity, modeling reaction pathways, calculating molecular properties nih.govtandfonline.com | Rational design of synthetic routes and derivatives, prioritization of experimental work |

| Automated Synthesis | Rapid generation of compound libraries, reaction optimization nih.govsigmaaldrich.com | Accelerated exploration of chemical space, faster hit-to-lead optimization |

| High-Throughput Screening (HTS) | Evaluation of biological activity of large compound libraries acs.orgku.edu | Rapid identification of lead compounds with desired biological profiles |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-Chloro-N-(1-cyano-1,2-dimethyl-propyl)-acetamide, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via amide bond formation between chloroacetyl chloride and the amine precursor (e.g., 1-cyano-1,2-dimethylpropylamine). A two-step process is often employed: (1) condensation of methyl isopropyl ketone with hydrogen cyanide and ammonia to form the cyanoamine intermediate, followed by (2) reaction with chloroacetyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) . Characterization of intermediates via FT-IR and NMR ensures structural fidelity.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound and its intermediates?

- Methodological Answer :

- ¹H/¹³C NMR : The chloroacetamide moiety shows characteristic peaks for the carbonyl (C=O, δ ~165–170 ppm in ¹³C) and the adjacent CH₂Cl group (δ ~4.0–4.5 ppm in ¹H). The cyano group (C≡N) appears as a singlet in ¹³C (~115–120 ppm) .

- IR : Stretching vibrations for C=O (~1650 cm⁻¹), C≡N (~2240 cm⁻¹), and N-H (~3300 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 176.64 for related analogs) validate molecular weight .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays to explore mechanistic pathways .

Advanced Research Questions

Q. How can the racemic nature of the 1-cyano-1,2-dimethylpropyl group impact bioactivity, and what chiral resolution strategies are effective?

- Methodological Answer : The racemic mixture (85% R, 15% S) may exhibit stereoselective interactions with biological targets. To resolve enantiomers:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

- Biological Testing : Compare activity of resolved enantiomers in dose-response assays to identify the active form .

Q. What strategies optimize reaction yields in large-scale synthesis, and how are side products minimized?

- Methodological Answer :

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve electrophilicity of chloroacetyl chloride, reducing side reactions like hydrolysis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine .

- Temperature Control : Maintain ≤0°C during exothermic steps to suppress byproducts (e.g., dimerization) .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict structure-activity relationships for derivatives?

- Methodological Answer :

- QSAR : Use descriptors like logP, molar refractivity, and H-bonding capacity to correlate with bioactivity data (e.g., IC₅₀) .

- Docking Studies : Simulate interactions with targets (e.g., EGFR kinase) using AutoDock Vina. The chloro and cyano groups often form halogen bonds and π-π stacking .

- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Q. What contradictions exist in reported bioactivity data for chloroacetamide analogs, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial potency (e.g., alachlor vs. pretilachlor) may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination .

- Structural Modifications : The 1-cyano group enhances electrophilicity compared to methoxy analogs, altering target affinity .

- Data Normalization : Report activities relative to positive controls (e.g., ciprofloxacin) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.